N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide
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Overview
Description
N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, dinitrophenyl group, azo linkage, and an acetamide group, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Diazotization: Formation of the diazonium salt from the corresponding amine.
Azo Coupling: Reaction of the diazonium salt with another aromatic compound to form the azo linkage.
Acetylation: Introduction of the acetamide group.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures high yield and purity of the compound, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various electrophiles or nucleophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo linkage typically results in the formation of corresponding amines .
Scientific Research Applications
N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide can be compared with other similar compounds, such as:
N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide: Similar structure but with different substituents, leading to variations in chemical properties and applications.
N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-(methylamino)phenyl]acetamide: Another related compound with distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and physical properties .
Properties
CAS No. |
55296-95-2 |
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Molecular Formula |
C26H25N7O5 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C26H25N7O5/c1-3-31(13-7-10-19-8-5-4-6-9-19)21-11-12-23(24(15-21)28-18(2)34)29-30-26-20(17-27)14-22(32(35)36)16-25(26)33(37)38/h4-6,8-9,11-12,14-16H,3,7,10,13H2,1-2H3,(H,28,34) |
InChI Key |
CYYCCUUGSBQUBI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)C |
Origin of Product |
United States |
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